2,4-Diamino-3,5-dimethylthiotoluene

描述

BenchChem offers high-quality 2,4-Diamino-3,5-dimethylthiotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-3,5-dimethylthiotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

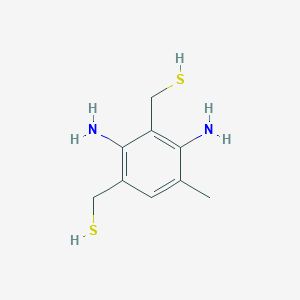

Structure

3D Structure

属性

IUPAC Name |

[2,4-diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAOJVLBMPVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)CS)N)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869367 | |

| Record name | (2,4-Diamino-5-methyl-1,3-phenylene)dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102093-68-5 | |

| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102093685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

An In-depth Technical Guide to 2,4-Diamino-3,5-dimethylthiotoluene (CAS 106264-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethylthiotoluenediamine (DMTDA), is an aromatic diamine primarily utilized as a curing agent and chain extender in polymer systems. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in materials science. While its industrial importance is well-established, this document also addresses the current void of information regarding its biological activity and potential applications in drug development, a crucial consideration for the target audience.

Physicochemical Properties

DMTDA is a light yellow to amber transparent liquid at room temperature. It is a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][2] The quantitative physicochemical properties of 2,4-Diamino-3,5-dimethylthiotoluene are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 106264-79-3 | [3][4] |

| Molecular Formula | C₉H₁₄N₂S₂ | [3][5] |

| Molecular Weight | 214.35 g/mol | [5][6] |

| Appearance | Light yellow to amber transparent liquid | [1][2] |

| Boiling Point | 200 °C @ 1.68 mmHg | [2][3] |

| Density | ~1.206 g/cm³ | [2][3] |

| Water Solubility | 162 mg/L @ 20°C (for one isomer) | [3] |

| Refractive Index | ~1.659 | [5][6] |

| Flash Point | 163.4 °C | [2][5] |

| Vapor Pressure | <10 Pa @ 25°C | [3] |

| logP | 2.5 @ 20°C | [3] |

Synthesis

The industrial synthesis of DMTDA typically involves the thioalkylation of 2,4-toluenediamine with dimethyldisulfide (DMDS). This process is outlined in U.S. Patent 5,302,755.

Experimental Protocol: Synthesis of DMTDA

Materials:

-

2,4-toluenediamine

-

Dimethyldisulfide (DMDS)

-

Catalyst (e.g., a Lewis acid or organometallic catalyst)

-

Poly(oxyalkylene)polymer (optional, for catalyst residue handling)

Procedure:

-

A mixture of 2,4-toluenediamine and the catalyst is heated in a reaction vessel under a nitrogen blanket to approximately 150°C.

-

Dimethyldisulfide (DMDS) is added portion-wise to the heated mixture, maintaining the reaction temperature above 140°C.

-

The reaction mixture is held at a temperature between 140°C and 160°C for several hours to ensure the completion of the reaction.

-

Progress of the reaction can be monitored by analyzing samples to determine the relative area percentages of monomethylthiotoluenediamine (MMTDA) and dimethylthiotoluenediamine (DMTDA).

-

Upon completion, the unreacted DMDS is removed by stripping under vacuum.

-

The final product, DMTDA, is then isolated, typically by vacuum distillation, leaving behind the catalyst residue.

Note: The patent suggests that the catalyst residue can be recycled for subsequent batches.

Applications in Materials Science

The primary application of DMTDA is as a curing agent for polyurethane and polyurea elastomers and as a hardener for epoxy resins.[6][7] Its liquid form at room temperature offers processing advantages over solid curing agents.[8]

Role as a Curing Agent

In polyurethane and polyurea systems, the amine groups of DMTDA react with isocyanate groups of a prepolymer. This reaction leads to the formation of urea linkages, extending the polymer chains and creating a cross-linked network. The resulting material exhibits enhanced mechanical properties such as high tensile strength, flexibility, and resistance to abrasion and chemicals.[4][8]

Experimental Protocol: Polyurethane Elastomer Curing

Materials:

-

Polyurethane prepolymer (containing isocyanate groups)

-

DMTDA (curing agent)

-

Mixing and casting equipment

Procedure:

-

The polyurethane prepolymer is prepared and maintained at a suitable processing temperature.

-

DMTDA is mixed with the prepolymer. The stoichiometry (ratio of amine groups to isocyanate groups) is a critical parameter that influences the final properties of the elastomer.

-

The mixture is thoroughly degassed to remove any entrapped air bubbles.

-

The liquid mixture is then cast into a mold and cured at a specific temperature for a predetermined duration.

-

Post-curing at an elevated temperature may be required to achieve optimal physical properties.

Toxicology and Safety

DMTDA is classified as harmful if swallowed and may cause an allergic skin reaction.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][5] When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] Work should be conducted in a well-ventilated area.[5]

Spectroscopic Data

Status in Drug Development and Biological Research

Despite a thorough search of scientific literature and chemical databases, there is no information to suggest that 2,4-Diamino-3,5-dimethylthiotoluene has been investigated for any applications in drug development. No studies on its biological activity, mechanism of action in biological systems, or pharmacokinetic properties have been found. Its established applications are currently limited to the field of materials science.

Conclusion

2,4-Diamino-3,5-dimethylthiotoluene is a versatile aromatic diamine with significant industrial applications as a curing agent and chain extender in polymer chemistry. Its physicochemical properties and synthesis are well-documented, primarily in the context of its use in manufacturing high-performance elastomers and resins. However, for professionals in drug development and life sciences, it is crucial to note the current absence of data regarding its biological effects and therapeutic potential. Future research could explore these aspects, but at present, its profile is strictly that of an industrial chemical.

References

- 1. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]

- 2. chinayaruichem.com [chinayaruichem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

- 7. gantrade.com [gantrade.com]

- 8. johnson-fine.com [johnson-fine.com]

- 9. watson-int.com [watson-int.com]

- 10. 2,4-Diaminotoluene(95-80-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 2,4-Diamino-3,5-dimethylthiotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-3,5-dimethylthiotoluene, a prominent isomer in the commercial mixture known as Dimethylthiotoluenediamine (DMTDA), is a crucial aromatic diamine primarily utilized as a chain extender and curing agent in the polymer industry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the formulation of high-performance polyurethane and epoxy resins. Detailed data is presented in structured tables, and key processes are visualized through workflow diagrams to facilitate understanding for researchers, scientists, and professionals in drug development who may encounter this molecule in biocompatible polymers or as a synthetic intermediate.

Molecular Structure and Identification

2,4-Diamino-3,5-dimethylthiotoluene is an aromatic organic compound. The commercial product, often referred to by the trade name Ethacure 300, is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers of 3,5-dimethylthiotoluenediamine.[1][2] The ratio of these isomers is approximately 77-80% of the 2,4-isomer and 17-20% of the 2,6-isomer.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2,4-Diamino-3,5-dimethylthiotoluene |

| Synonyms | 3,5-Dimethylthio-2,4-toluenediamine, Dimethyl thio-toluene diamine, DMTDA, DADMT, Ethacure 300 |

| CAS Number | 106264-79-3 |

| Molecular Formula | C₉H₁₄N₂S₂[3][4][5] |

| Molecular Weight | 214.34 g/mol [3][4] |

| SMILES | S(c1c(c(cc(SC)c1N)C)N)C[4] |

| Appearance | Light yellow to amber transparent liquid[2] |

Physicochemical Properties

DMTDA is a liquid at room temperature, which offers significant processing advantages over solid curatives.[6] Its properties make it a versatile component in various polymer formulations.

Table 2: Physicochemical Data

| Property | Value |

| Density | 1.206 g/cm³[3][5] |

| Boiling Point | 200 °C @ 1.68 mmHg[3][5][7] |

| Flash Point | 163.4 °C[5] |

| Water Solubility | 162 mg/L @ 20 °C[5][7] |

| Vapor Pressure | 10 Pa @ 25 °C[5][7] |

| Refractive Index | 1.659[5][8] |

| Amine Value | 525-535 mgKOH/g[2] |

| Viscosity (25°C) | 600-900 mPa.s[2] |

Synthesis

The synthesis of Dimethylthiotoluenediamine (DMTDA) typically involves the reaction of toluenediamine (TDA) with dimethyl disulfide (DMDS).[9] The process is generally carried out at elevated temperatures in the presence of a catalyst.

General Synthesis Workflow

Caption: General workflow for the synthesis of DMTDA.

Experimental Protocol Outline

-

Charging the Reactor: A reaction vessel is charged with a specific amount of toluenediamine (TDA).

-

Heating and Catalyst Addition: The TDA is heated to a temperature above 120°C, and a catalyst is added.

-

Addition of DMDS: Dimethyl disulfide (DMDS) is then added dropwise to the heated mixture, maintaining the temperature between 120-130°C under reflux.

-

Reaction Monitoring: The reaction progress is monitored, for instance by gas chromatography (GC), until the desired conversion is achieved. Excess DMDS is then removed.

-

Work-up and Purification:

-

The crude product is dissolved in a dilute acid solution (e.g., 5-15% hydrochloric acid).

-

The solution is filtered to remove impurities.

-

The filtrate is neutralized with a base (e.g., sodium carbonate) to precipitate the DMTDA.

-

The oily product phase is separated, washed with water, and dehydrated to yield the final product.

-

Applications in Polymer Chemistry

DMTDA is a highly effective curing agent for polyurethanes and epoxy resins, and also functions as a chain extender.[10] Its liquid form and lower toxicity compared to some traditional aromatic diamines like 4,4'-methylenebis(2-chloroaniline) (MOCA) make it a preferred choice in many applications.[6]

Curing Agent for Polyurethane Elastomers

DMTDA reacts with isocyanate prepolymers to form a cross-linked polyurethane network. This process is fundamental to the production of cast polyurethane elastomers, reaction injection molding (RIM) parts, and spray polyurea elastomers (SPUA).[2]

Logical Relationship of DMTDA in Polyurethane Formulation

Caption: Role of DMTDA in polyurethane elastomer formulation.

Curing Agent for Epoxy Resins

DMTDA can also be used as a curing agent for epoxy resins, contributing to the final properties of the cured material.[2] The amine groups of DMTDA react with the epoxide groups of the resin to form a rigid, cross-linked thermoset polymer.

Table 3: Applications of DMTDA

| Application Area | Specific Use |

| Polyurethanes | Curing agent for cast elastomers, RIM, SPUA, adhesives[2] |

| Epoxy Resins | Curing agent[2] |

| Industrial | Polyurethane rubber rollers, stamping, coatings[4][6] |

| Automotive | Components requiring high performance and durability[4] |

| Construction | Sealants, coatings[5] |

| Textiles & Paper | Finishing and coating applications[10] |

Experimental Protocols for Polymer Curing (General Overview)

Detailed experimental protocols are highly dependent on the specific polymer system and desired final properties. However, a general workflow can be described.

Polyurethane Elastomer Casting

-

Prepolymer Preparation: A polyurethane prepolymer is prepared by reacting a polyol with a diisocyanate.

-

Degassing: The prepolymer is degassed under vacuum to remove any dissolved gases.

-

Mixing: The liquid DMTDA is mixed with the prepolymer at a specific stoichiometric ratio. The mixture is thoroughly stirred.

-

Casting: The mixture is poured into a preheated mold.

-

Curing: The mold is placed in an oven for a specified time and temperature to allow the curing reaction to complete.

-

Demolding and Post-Curing: The cured elastomer is removed from the mold and may undergo a post-curing process to ensure complete reaction and stable properties.

Epoxy Resin Curing

-

Resin and Curing Agent Preparation: The epoxy resin and DMTDA are preheated to reduce their viscosity.

-

Mixing: The epoxy resin and DMTDA are mixed in a stoichiometric ratio.

-

Degassing: The mixture is degassed to remove air bubbles.

-

Casting and Curing: The mixture is poured into a mold and cured in an oven following a specific temperature profile.

Safety and Handling

DMTDA is considered to have low chronic toxicity, especially when compared to other aromatic diamines like MOCA.[6] However, it is still a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

2,4-Diamino-3,5-dimethylthiotoluene, as the primary component of DMTDA, is a versatile and industrially significant molecule. Its liquid state at room temperature, coupled with its performance as a curing agent, has led to its widespread adoption in the production of high-performance polymers. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers. Further investigation into specific formulations and reaction kinetics will undoubtedly continue to expand its utility in materials science and potentially other fields.

References

- 1. chinayaruichem.com [chinayaruichem.com]

- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thno.org [thno.org]

- 5. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 6. rsc.org [rsc.org]

- 7. ar.chinayaruichem.com [ar.chinayaruichem.com]

- 8. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]

- 10. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

In-Depth Technical Guide: Synthesis and Characterization of Dimethylthiotoluenediamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethylthiotoluenediamine (DMTDA), a crucial component in various industrial applications, notably as a curative for polyurethanes and epoxy resins. This document details the synthetic route, experimental protocols, and in-depth characterization methodologies.

Introduction

Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine that exists as a mixture of isomers, primarily 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine. Its liquid form at room temperature and low volatility make it a desirable and safer alternative to traditional solid curatives. This guide focuses on the prevalent synthesis method and the analytical techniques required for its characterization.

Synthesis of Dimethylthiotoluenediamine

The primary industrial synthesis of DMTDA involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS). This reaction is typically catalyzed by a Lewis acid, with copper iodide being a frequently cited example. The reaction proceeds at elevated temperatures.

A general chemical equation for the synthesis is as follows:

C₇H₁₀N₂ (TDA) + 2 CH₃SSCH₃ (DMDS) → C₉H₁₄N₂S₂ (DMTDA) + 2 CH₃SH

Experimental Protocol: Synthesis of DMTDA

This protocol is a generalized procedure based on available literature. Researchers should conduct their own risk assessment and optimization.

Materials:

-

Toluenediamine (TDA) (mixture of isomers)

-

Dimethyl disulfide (DMDS)

-

Copper (I) iodide (CuI) or another suitable Lewis acid catalyst

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple.

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

The reaction vessel is charged with toluenediamine and the catalyst.

-

The flask is flushed with an inert gas, and the mixture is heated to approximately 120-150°C with stirring.

-

Dimethyl disulfide is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is held at a temperature between 140-160°C for several hours to ensure the completion of the reaction.

-

Reaction progress can be monitored by Gas Chromatography (GC) to observe the disappearance of TDA and the formation of DMTDA.

-

Upon completion, the excess DMDS and the by-product methanethiol are removed by distillation at atmospheric pressure.

-

The crude DMTDA is then purified by vacuum distillation to yield the final product as a light-yellow liquid.

Synthesis Workflow

In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethyl Thio-Toluene Diamine (DMTDA), is an aromatic diamine with the CAS number 106264-79-3.[1][2] It is a significant industrial chemical primarily utilized as a curing agent and chain extender in the production of polyurethane and epoxy resins.[3][4] This compound is a liquid at room temperature, which offers processing advantages over solid aromatic diamines.[5] DMTDA is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][5] Its molecular formula is C₉H₁₄N₂S₂.[2] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and key applications of 2,4-Diamino-3,5-dimethylthiotoluene.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2,4-Diamino-3,5-dimethylthiotoluene

| Property | Value | Reference(s) |

| CAS Number | 106264-79-3 | [1][2] |

| Molecular Formula | C₉H₁₄N₂S₂ | [2] |

| Molecular Weight | 214.36 g/mol | [1] |

| Appearance | Light yellow to amber transparent liquid | [5] |

| Boiling Point | 200 °C (at 1.68 mmHg) | [5] |

| Density | 1.206 g/cm³ | [5] |

| Refractive Index | 1.659 | [2] |

Table 2: Expected Spectroscopic Data for 2,4-Diamino-3,5-dimethylthiotoluene

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic C-H | δ 6.0-7.5 ppm |

| N-H (Amine) | δ 3.0-5.0 ppm | |

| Ar-CH₃ | δ 2.0-2.5 ppm | |

| S-CH₃ | δ 2.0-3.0 ppm | |

| ¹³C NMR | Aromatic C | δ 110-160 ppm |

| Ar-CH₃ | δ 15-25 ppm | |

| S-CH₃ | δ 10-25 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | |

| C-N Stretch | 1250-1350 cm⁻¹ | |

| C-S Stretch | 600-800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 214 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2,4-Diamino-3,5-dimethylthiotoluene are not publicly available. However, standard methodologies for organic compounds of this nature are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 2,4-Diamino-3,5-dimethylthiotoluene is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A carbon pulse sequence, often with proton decoupling, is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the spectrum of 2,4-Diamino-3,5-dimethylthiotoluene can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause fragmentation of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable and more likely to show the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Applications and Reaction Pathways

2,4-Diamino-3,5-dimethylthiotoluene is primarily used as a curing agent for polyurethane and epoxy resins.[3][4] In these applications, the amine groups of DMTDA react with isocyanate groups (in polyurethanes) or epoxide groups (in epoxy resins) to form a cross-linked polymer network. This cross-linking imparts desirable mechanical properties such as durability, chemical resistance, and thermal stability to the final material.[6]

Polyurethane Curing Pathway

The following diagram illustrates the general reaction pathway for the curing of a diisocyanate with 2,4-Diamino-3,5-dimethylthiotoluene to form a polyurea linkage.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of 2,4-Diamino-3,5-dimethylthiotoluene is depicted below.

References

- 1. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

- 2. chemnet.com [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. gantrade.com [gantrade.com]

- 5. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 6. CAS # 106264-79-3, Dimethyl thio-toluene diamine, 3,5-Dimethylthio-2,4-toluenediamine, 2,4-Diamino-3,5-dimethylthiotoluene - chemBlink [chemblink.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Dimethylthiotoluenediamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiotoluenediamine (DMTDA), commercially known as Ethacure 300, is a liquid aromatic diamine primarily used as a curative for polyurethane and epoxy resins.[1][2] It exists as a mixture of 2,4- and 2,6-isomers, which imparts it with a low melting point and a liquid state at room temperature, offering significant processing advantages over solid curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA).[3][4] This document provides a comprehensive overview of the physical and chemical properties of DMTDA, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions. This guide is intended for professionals in research, development, and quality control who require a deep technical understanding of this compound.

Chemical Identity

DMTDA is a substituted toluenediamine with two methylthio groups on the aromatic ring. It is typically supplied as a mixture of isomers, predominantly 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine.[3]

| Identifier | Value |

| Chemical Name | Dimethylthiotoluenediamine (mixture of isomers) |

| CAS Number | 106264-79-3 |

| EC Number | 403-240-8 |

| Molecular Formula | C₉H₁₄N₂S₂ |

| Synonyms | DMTDA, Ethacure 300, 3,5-Dimethylthio-2,4-(or 2,6-)toluenediamine, Bis(methylthio)toluenediamine |

Physical Properties

DMTDA is a light yellow to amber, transparent liquid at ambient temperatures.[1] Its liquid nature is a key advantage, eliminating the melting step required for solid curatives and reducing the risk of airborne dust exposure.[4] The quantitative physical properties are summarized in the table below.

| Property | Value | Unit |

| Appearance | Light yellow to amber transparent liquid | - |

| Molecular Weight | 214.36 | g/mol |

| Boiling Point | ~200 (at 1.68 mmHg) | °C |

| Density | ~1.206 | g/cm³ at 20°C |

| Refractive Index | ~1.659 | - |

| Flash Point | ~163 - 176 | °C |

| Viscosity | ~690 | cPs at 20°C |

| Water Solubility | 162 | mg/L at 20°C |

| Vapor Pressure | 10 | Pa at 25°C |

| LogP | 2.5 | at 20°C |

Chemical Properties

The chemical characteristics of DMTDA are defined by the reactivity of its two primary amine groups and the influence of the electron-donating methyl and methylthio substituents on the aromatic ring.

| Property | Value | Unit |

| Isomer Ratio (2,4- / 2,6-) | ~77-80 / 17-20 | % / % |

| Amine Value | 525 - 535 | mg KOH/g |

| Equivalent Weight | ~107 | g/eq |

| Water Content | ≤ 0.1 | % |

Experimental Protocols

The determination of the physical and chemical properties of DMTDA follows standardized methodologies, typically those established by ASTM International. Below are detailed descriptions of the protocols for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of DMTDA at reduced pressure is determined using a micro-boiling point apparatus, such as a Thiele tube, to ensure uniform heating of a small sample.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heat source.

-

Procedure:

-

A small amount of DMTDA (~0.5 mL) is placed into the small test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The assembly is attached to a thermometer and placed in a Thiele tube filled with a heat-transfer fluid (e.g., mineral oil).[5]

-

The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 1.68 mmHg).

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands.[6]

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid is boiling.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[5]

-

Determination of Viscosity

The viscosity of liquid amines like DMTDA is typically measured using a rotational viscometer, following principles outlined in ASTM D2196 or ASTM D4878.

-

Apparatus: Rotational viscometer (e.g., Brookfield type), appropriate spindle, temperature-controlled water bath.

-

Procedure:

-

The viscometer is calibrated according to the manufacturer's instructions.

-

The DMTDA sample is brought to the specified temperature (e.g., 20°C) using the water bath.

-

A suitable spindle is selected based on the expected viscosity of the liquid.

-

The spindle is immersed in the DMTDA sample to the marked level.

-

The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.

-

The viscosity in centipoise (cPs) is calculated from the torque reading, spindle type, and rotational speed using the instrument's calibration chart.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with ASTM D93. This method is suitable for liquids with viscosities like that of DMTDA.[2]

-

Apparatus: Pensky-Martens closed-cup flash tester, heat source, ignition source.

-

Procedure:

-

A specified volume of the DMTDA sample (e.g., 75 mL) is placed into the test cup.[2]

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[2]

-

The observed flash point is corrected for any deviation from standard atmospheric pressure.

-

Determination of Amine Value

The amine value, representing the total basicity of the sample, is determined by potentiometric titration as described in ASTM D2073 or ASTM D6979.[1]

-

Apparatus: Potentiometric titrator with a suitable electrode (e.g., combination pH electrode), burette, beaker, magnetic stirrer.

-

Reagents: Glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant).

-

Procedure:

-

A precisely weighed amount of DMTDA is dissolved in glacial acetic acid in a beaker.

-

The electrode is immersed in the solution, and the initial potential is recorded.

-

The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The titrant is added in small increments, and the potential is recorded after each addition.

-

The titration is continued past the equivalence point, which is identified by the largest potential change for a given volume increment.

-

A blank titration is performed on the solvent alone.

-

The amine value is calculated in mg KOH/g based on the volume of titrant used to reach the equivalence point, its concentration, and the mass of the sample.

-

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): A signal is expected in the aromatic region (~6.0-7.5 ppm). Due to the asymmetric substitution pattern of the isomers, this may appear as a complex multiplet or multiple distinct signals.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

Methylthio Protons (-S-CH₃): Sharp singlets are expected for the methyl groups attached to the sulfur atoms, likely in the 2.0-2.5 ppm region. The two methylthio groups on each isomer may be in slightly different chemical environments, potentially leading to multiple singlets.

-

Toluene Methyl Protons (Ar-CH₃): A sharp singlet for the methyl group on the toluene ring is expected, typically around 2.0-2.4 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the 110-150 ppm range. Carbons bonded to nitrogen (C-NH₂) and sulfur (C-S) will be significantly shifted.

-

Methylthio Carbons (-S-CH₃): Signals for the methylthio carbons are expected in the aliphatic region, likely around 15-25 ppm.

-

Toluene Methyl Carbon (Ar-CH₃): A signal for the toluene methyl carbon is also expected in the aliphatic region, typically around 20-25 ppm.

FT-IR Spectroscopy

-

N-H Stretching: A pair of medium-to-strong absorption bands is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

-

C-H Stretching (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl groups.

-

C=C Stretching (Aromatic Ring): Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹.

-

C-N Stretching: A medium-intensity band is expected in the 1250-1350 cm⁻¹ region.

-

C-S Stretching: Weak bands may appear in the 600-800 cm⁻¹ region.

Chemical Synthesis and Reaction Pathways

Synthesis of DMTDA

The industrial synthesis of DMTDA typically involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS). This reaction is catalyzed by a Lewis acid, such as copper iodide.

Caption: General workflow for the synthesis of DMTDA.

Reaction as a Polyurethane Curative

DMTDA's primary application is as a chain extender and curative for polyurethane prepolymers. The two primary amine groups (-NH₂) on DMTDA react with the isocyanate groups (-NCO) of the prepolymer. This reaction forms stable urea linkages, creating a cross-linked, high-performance elastomer.

Caption: Reaction pathway of DMTDA with isocyanate groups.

The reactivity of DMTDA is lower than that of other diamine curatives like Diethyl Toluenediamine (DETDA), which provides a longer pot life and allows for more controlled processing, especially in applications like casting and reaction injection molding (RIM).

Safety and Handling

DMTDA is considered a low-toxicity alternative to MOCA.[4] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It can cause skin and eye irritation. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should always be consulted.

References

- 1. media.erapol.com.au [media.erapol.com.au]

- 2. watson-int.com [watson-int.com]

- 3. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]

- 6. univarsolutions.com [univarsolutions.com]

2,4-Diamino-3,5-dimethylthiotoluene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,4-Diamino-3,5-dimethylthiotoluene

This guide provides comprehensive safety and handling information for 2,4-Diamino-3,5-dimethylthiotoluene (CAS No. 106264-79-3), also known as Dimethylthiotoluenediamine (DMTDA), intended for researchers, scientists, and drug development professionals. It covers hazard identification, personal protection, emergency procedures, and detailed experimental protocols for toxicity assessment.

Chemical Identification and Physical Properties

2,4-Diamino-3,5-dimethylthiotoluene is a liquid aromatic amine primarily used as a curing agent for polyurethanes and polyureas.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H14N2S2 | [2][3] |

| Molecular Weight | 214.36 g/mol | [2][4] |

| Appearance | Amber liquid | [4] |

| Boiling Point | 200 °C (at 1.68 mmHg) | [2][3] |

| Density | 1.206 g/cm³ | [2][3] |

| Vapor Pressure | 10 Pa at 25°C | [2] |

| Water Solubility | 162 mg/L at 20°C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 at 20°C | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The key hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |

| Hazardous to the Aquatic Environment (Long-term) | 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning[5]

Experimental Protocols for Toxicity Assessment

The toxicity data for 2,4-Diamino-3,5-dimethylthiotoluene are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints.

Acute Oral Toxicity

The acute oral toxicity is typically determined using the OECD Test Guideline 423 ("Acute Toxic Class Method").[5] This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.[5]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[6]

-

Dosing: A group of three animals is administered the chemical orally at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[7]

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.[5] This continues until enough information is gathered to classify the substance.[5]

Acute Dermal Toxicity

Acute dermal toxicity is assessed following OECD Test Guideline 402.[8] This test provides information on health hazards arising from a single, short-term dermal exposure.[9]

Methodology:

-

Animal Selection: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[6]

-

Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[6]

-

Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[10] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[10]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Body weight is recorded weekly.[8] A gross necropsy is performed at the end of the study.[8]

Skin Sensitization

The potential for a chemical to cause skin sensitization is evaluated using methods like the OECD Test Guideline 429 (Local Lymph Node Assay - LLNA).[4] The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a sensitization response.[4]

Methodology:

-

Animal Selection: Mice are typically used for the LLNA.[4]

-

Application: The test substance is applied to the dorsal surface of the ears of the test animals for three consecutive days.[4]

-

Lymphocyte Proliferation Measurement: Five days after the first application, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured, which is proportional to the lymphocyte proliferation.[4]

-

Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result for skin sensitization.[4]

Aquatic Toxicity

The toxicity to aquatic organisms is assessed using standardized tests such as the OECD Test Guideline 203 for fish.[11]

Methodology:

-

Test Organisms: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.[5][12]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[11]

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]

-

Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated at the end of the exposure period.[12]

Safety and Handling Precautions

Given the hazardous nature of 2,4-Diamino-3,5-dimethylthiotoluene, strict safety protocols must be followed in a laboratory or industrial setting.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[4][5]

-

Respiratory Protection: If ventilation is inadequate or if aerosols or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Safe Handling and Storage

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation or a rash occurs.[4][5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[5]

Visualizations

Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling 2,4-Diamino-3,5-dimethylthiotoluene in a research environment.

Caption: Workflow for safe handling of 2,4-Diamino-3,5-dimethylthiotoluene.

Hazard Management Logic

This diagram shows the logical relationship between the inherent hazards of the chemical, potential exposure routes, and the control measures implemented to ensure safety.

Caption: Relationship between hazard, exposure, and control measures.

References

- 1. researchgate.net [researchgate.net]

- 2. altex.org [altex.org]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. laboratuar.com [laboratuar.com]

- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 13. criver.com [criver.com]

- 14. Skin sensitisation, OECD Test guideline 406 .pptx [slideshare.net]

The Evolution of Steric Hindrance: A Historical and Technical Guide to Aromatic Diamines

For Immediate Release

A comprehensive technical guide detailing the historical development, synthesis, and application of sterically hindered aromatic diamines. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a retrospective look at the evolution of these crucial chemical building blocks and their expanding role in modern science.

Introduction: The Dawn of Hindered Amines

The story of sterically hindered aromatic diamines is one of chemists learning to master spatial control at the molecular level. The introduction of bulky substituents ortho to the amino groups in an aromatic diamine profoundly alters its chemical reactivity and physical properties. This steric hindrance, the non-bonding interactions that influence the shape and reactivity of molecules, has been harnessed to create unique and highly valuable compounds.[1] Early research into aromatic amines primarily focused on their use as dye precursors, where high reactivity was often desirable.[2] However, as the understanding of reaction mechanisms and molecular geometry grew, so did the appreciation for the subtle yet powerful influence of steric hindrance.

The initial development of sterically hindered aromatic diamines can be traced back to the broader history of aromatic amine synthesis. Classic methods, such as the reduction of dinitroarenes, were the workhorses for producing a variety of aromatic diamines. These methods, while effective, often lacked the precision to selectively introduce steric bulk. The evolution of organic synthesis, particularly the advent of catalytic and organometallic chemistry, has provided more refined tools for the targeted synthesis of these sterically encumbered molecules.[3][4]

Early Synthetic Methodologies: The Foundational Chemistry

The earliest and most straightforward route to aromatic diamines, including sterically hindered variants, involved the nitration of an aromatic precursor followed by reduction. This two-step process, while conceptually simple, laid the groundwork for the production of key industrial intermediates.

Key Early Examples and Their Synthesis

1. 2,6-Diaminotoluene: A crucial monomer in the production of polyurethanes, 2,6-diaminotoluene is a prime example of an early sterically hindered aromatic diamine.[5] Its synthesis traditionally involves the nitration of toluene to produce a mixture of dinitrotoluene isomers, followed by the separation and subsequent reduction of the 2,6-dinitrotoluene isomer.[6][7]

Experimental Protocol: Synthesis of 2,6-Diaminotoluene via Dinitrotoluene Reduction

-

Step 1: Nitration of Toluene. Toluene is treated with a mixture of nitric acid and sulfuric acid to yield a mixture of dinitrotoluene isomers. The reaction conditions are carefully controlled to favor the formation of the 2,4- and 2,6-isomers.

-

Step 2: Isomer Separation. The mixture of dinitrotoluene isomers is separated, often through crystallization or distillation, to isolate the 2,6-dinitrotoluene.

-

Step 3: Reduction. The purified 2,6-dinitrotoluene is then reduced to 2,6-diaminotoluene. A common laboratory and industrial method for this reduction is catalytic hydrogenation using a palladium-on-carbon catalyst.[7] Alternatively, reduction with metals in acidic media, such as iron or tin in hydrochloric acid, can be employed.[6]

2. 2,4,6-Trimethyl-1,3-phenylenediamine (2,4-Diaminomesitylene): The introduction of three methyl groups on the aromatic ring provides significant steric hindrance around the amino groups. This diamine is a valuable monomer for high-performance polymers.[8] Its synthesis follows a similar nitration and reduction pathway starting from mesitylene (1,3,5-trimethylbenzene).

Experimental Protocol: Synthesis of 2,4,6-Trimethyl-1,3-phenylenediamine

-

Step 1: Dinitration of Mesitylene. Mesitylene is reacted with a nitrating agent, typically a mixture of nitric and sulfuric acids, to introduce two nitro groups onto the aromatic ring, yielding 1,3-dinitro-2,4,6-trimethylbenzene.[9]

-

Step 2: Hydrogenation. The resulting dinitro compound is then subjected to catalytic hydrogenation. A nickel catalyst is often employed for this reduction, carried out under hydrogen pressure at elevated temperatures.[9][10] The reaction yields 2,4,6-trimethyl-1,3-phenylenediamine with high purity.

Caption: Early synthetic routes to sterically hindered aromatic diamines.

The "Proton Sponge" Era: A Leap in Basicity and Low Nucleophilicity

A significant milestone in the history of sterically hindered aromatic diamines was the discovery of 1,8-bis(dimethylamino)naphthalene (DMAN), famously trademarked as "Proton Sponge". First reported by Roger Alder and his coworkers in 1968, this molecule exhibited exceptionally high basicity for an aromatic amine, coupled with very low nucleophilicity.[11][12] This unique combination of properties is a direct consequence of the severe steric strain between the two dimethylamino groups at the peri-positions of the naphthalene ring. Upon protonation, this strain is relieved as the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, making the protonated form unusually stable.[11][13]

Experimental Protocol: Synthesis of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)

The original synthesis by Alder and subsequent modifications typically involve the exhaustive methylation of 1,8-diaminonaphthalene.

-

Starting Material: 1,8-Diaminonaphthalene.

-

Methylating Agent: A strong methylating agent such as dimethyl sulfate or methyl iodide is used in excess.

-

Base: A base, such as sodium hydride or potassium carbonate, is used to deprotonate the amino groups, facilitating methylation.

-

Solvent: An inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.

-

Procedure: 1,8-diaminonaphthalene is dissolved in the solvent and treated with the base. The methylating agent is then added, and the reaction mixture is heated to drive the exhaustive methylation to completion. The product is then isolated and purified.

Caption: The protonation and strain relief mechanism of a "Proton Sponge".

Quantitative Analysis of Basicity: The Ortho Effect

The steric hindrance in these diamines has a profound impact on their basicity. The "ortho effect" describes the observation that ortho-substituted anilines are generally weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[14][15][16] This is attributed to a combination of steric hindrance to protonation and disruption of the solvation of the resulting ammonium ion. However, in the case of "proton sponges," the relief of steric strain upon protonation dramatically increases basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.63 | [17] |

| o-Toluidine | 4.44 | [18] |

| 2,6-Dimethylaniline | 3.85 | [18] |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 | [12] |

Evolution of Synthetic Methods: Towards Catalytic Efficiency

While the classic nitration-reduction sequence remains relevant, modern organic synthesis has seen a shift towards more efficient and selective catalytic methods for the preparation of sterically hindered anilines and diamines. These methods often offer milder reaction conditions, greater functional group tolerance, and improved atom economy.

Key advancements include:

-

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination and Ullmann condensation have become powerful tools for the formation of C-N bonds, allowing for the synthesis of highly substituted and sterically hindered anilines from aryl halides or triflates and amines.[19]

-

Direct Reductive Amination: This one-pot procedure combines a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine. Recent developments have extended this method to the synthesis of sterically hindered tertiary amines from ketones.[20]

-

Catalytic Amination of Aryl Boronic Esters: Copper-catalyzed amination of aryl and heteroaryl boronic esters provides a practical route to both secondary and tertiary sterically hindered anilines under mild conditions.[3][19]

Caption: The evolution of synthetic methods for sterically hindered aromatic diamines.

Applications in Polymer Science: Engineering High-Performance Materials

The unique structural features of sterically hindered aromatic diamines make them invaluable monomers for the synthesis of high-performance polymers, particularly polyimides and epoxy resins.

-

Polyimides: The incorporation of bulky, non-planar diamine monomers into the polyimide backbone disrupts chain packing, leading to increased solubility and processability without significantly compromising their excellent thermal stability.[8][21][22][23] The steric hindrance can also influence the glass transition temperature of the resulting polymer.

-

Epoxy Resins: Sterically hindered aromatic diamines are used as curing agents for epoxy resins.[24][25] The steric bulk around the amine groups slows down the curing reaction, providing a longer pot life and allowing for better processing control, which is particularly important in the fabrication of composites and coatings.[2][26]

Role in Drug Development and Medicinal Chemistry: The Rise of Atropisomerism

The rigid and well-defined three-dimensional structures imparted by steric hindrance are of significant interest in drug design. One of the most fascinating consequences of severe steric hindrance in diaryl systems, including some aromatic diamines, is the phenomenon of atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, and they can be stable enough to be isolated as separate enantiomers at room temperature.[27][28]

The first recognized case of atropisomerism was in 6,6'-dinitro-2,2'-diphenic acid in 1922.[28] This concept has since become increasingly relevant in medicinal chemistry, as the different atropisomers of a drug molecule can exhibit distinct pharmacological activities.[29][30][31] Several FDA-approved drugs are atropisomers, and the control of atropisomeric conformation is an emerging strategy for modulating drug properties such as target selectivity and pharmacokinetic profiles.[30][31] While specific signaling pathways directly modulated by sterically hindered aromatic diamines are not extensively documented as a class, their use as scaffolds in the construction of conformationally restricted, atropisomeric drug candidates is a growing area of research.

Caption: Logical workflow of utilizing sterically hindered diamines in atropisomeric drug design.

Conclusion and Future Outlook

From their origins as simple dye intermediates to their current status as sophisticated building blocks for high-performance materials and complex pharmaceuticals, the journey of sterically hindered aromatic diamines showcases the remarkable progress in our ability to design and synthesize molecules with precisely controlled three-dimensional structures. The foundational work on nitration and reduction has given way to a diverse toolbox of catalytic methods, enabling the creation of ever more complex and functional molecules. The discovery of "proton sponges" revolutionized our understanding of basicity in non-aqueous systems, and the growing appreciation for atropisomerism is opening new avenues in drug discovery. As the demand for advanced materials and targeted therapeutics continues to grow, the rich and evolving chemistry of sterically hindered aromatic diamines is poised to play an even more critical role in shaping the future of science and technology.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. threebond.co.jp [threebond.co.jp]

- 3. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 7. Preparation method of high-purity 2,6-diaminotoluene - Patent CN-104140371-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 10. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. sarthaks.com [sarthaks.com]

- 16. byjus.com [byjus.com]

- 17. Aniline - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

- 19. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 23. zeusinc.com [zeusinc.com]

- 24. mdpi.com [mdpi.com]

- 25. US2853467A - Liquid aromatic diamines as curing agents for epoxy ether resins - Google Patents [patents.google.com]

- 26. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]

- 27. Atropisomer - Wikipedia [en.wikipedia.org]

- 28. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 29. libcatalog.usc.edu [libcatalog.usc.edu]

- 30. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Dimethylthiotoluenediamine (DMTDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylthiotoluenediamine (DMTDA), focusing on its isomeric composition, physicochemical properties, and analytical methodologies. DMTDA is a liquid aromatic diamine primarily used as a curative for polyurethane and polyurea elastomers and as a hardening agent for epoxy resins. While its industrial applications are well-documented, this guide also addresses the current state of knowledge regarding its biological activity, which is pertinent to drug development and toxicology research.

Isomeric Composition and Ratios

Commercially available DMTDA, often marketed under the trade name Ethacure 300, is a mixture of two primary positional isomers: 2,4-Dimethylthiotoluenediamine and 2,6-Dimethylthiotoluenediamine.[1][2] The synthesis process, which involves the reaction of toluenediamine with dimethyldisulfide, yields a consistent, non-stoichiometric ratio of these isomers.

The typical isomer ratios found in commercial grades of DMTDA are summarized in the table below.

| Isomer | Common Name Abbreviation | Typical Percentage Range |

| 2,4-Dimethylthiotoluenediamine | 2,4-DMTDA | 77% - 80% |

| 2,6-Dimethylthiotoluenediamine | 2,6-DMTDA | 17% - 20% |

| Other related compounds | - | < 3% |

Table 1: Typical Isomeric Composition of Commercial Dimethylthiotoluenediamine.[1][3]

The relationship between the starting toluenediamine isomers and the final DMTDA product can be visualized as follows:

Physicochemical Properties of the Isomer Mixture

| Property | Value |

| CAS Number | 106264-79-3 |

| Molecular Formula | C₉H₁₄N₂S₂ |

| Molecular Weight | 214.36 g/mol |

| Appearance | Light yellow to amber, low-viscosity liquid |

| Equivalent Weight | 107 g/eq |

| Density (at 20°C) | 1.206 g/cm³ |

| Viscosity (at 25°C) | 420 cps |

| Boiling Point | > 200 °C at 1.68 mmHg |

| Flash Point | 163.4 °C |

| Amine Value | 525-535 mgKOH/g |

| Water Solubility | 162 mg/L at 20°C (Isomer A); 298 mg/L at 20°C (Isomer B) |

| Log P (octanol-water partition coeff.) | 2.37 (Isomer A); 2.63 (Isomer B) |

Table 2: Physicochemical Properties of DMTDA Isomer Mixture.[1][4][5][6]

Experimental Protocols

Synthesis of Dimethylthiotoluenediamine (General Method)

The following protocol is based on the general method described in the patent literature for the synthesis of DMTDA.[7] This should be regarded as a foundational method that may require optimization for specific laboratory conditions.

Materials:

-

Toluenediamine (TDA)

-

Dimethyldisulfide (DMDS)

-

Lewis acid catalyst (e.g., copper(I) iodide - Cu₂I₂)

-

Inert gas (e.g., Nitrogen)

-

Round bottom flask equipped with a magnetic stirrer, heating mantle, condenser, and dropping funnel.

Procedure:

-

Charge the reaction flask with toluenediamine and the catalyst.

-

Flush the system with nitrogen and heat the mixture to approximately 140-160°C.

-

Slowly add dimethyldisulfide to the reaction mixture over a period of several hours, maintaining the temperature within the specified range.

-

Continue to heat and stir the reaction mixture. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the conversion of TDA to monomethylthiotoluenediamine (MMTDA) and subsequently to DMTDA.

-

Once the reaction is complete, remove the unreacted DMDS, typically by vacuum distillation.

-

The crude DMTDA product can then be purified by vacuum distillation.

Analytical Methodology for Isomer Separation and Quantification

While a specific, validated analytical method for the routine separation and quantification of DMTDA isomers is not widely published, standard analytical techniques can be adapted for this purpose. The following outlines a proposed workflow.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a suitable technique for the separation of positional isomers. A reverse-phase method would likely be effective.

-

Column: A C18 or a Phenyl-Hexyl column could provide the necessary selectivity. For challenging separations, a Phenyl or PFP (Pentafluorophenyl) stationary phase may offer alternative selectivity.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance would be appropriate.

-

Quantification: Quantification would be achieved by creating a calibration curve with purified standards of each isomer, if available. If not, the relative percentages can be determined by peak area percentage, assuming similar response factors.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC is well-suited for the analysis of volatile and semi-volatile compounds like DMTDA. The mass spectrometer provides definitive identification.

-

Column: A mid-polarity capillary column would likely provide good separation of the isomers.

-

Inlet: A split/splitless inlet would be appropriate.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode would provide high sensitivity and selectivity.

-

Quantification: An internal standard method would be the most robust approach for accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR):

-

Principle: ¹H NMR can be used to determine the ratio of isomers in a mixture without the need for chromatographic separation, provided there are unique, well-resolved signals for each isomer.

-

Procedure: A known amount of the DMTDA sample and an internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

-

Quantification: The molar ratio of the isomers is determined by comparing the integrals of signals that are unique to the 2,4- and 2,6-isomers.

Toxicological Profile and Biological Activity

The primary use of DMTDA is in industrial polymer applications, and as such, there is a notable lack of research into its interactions with specific biological signaling pathways in the context of drug development. The available information is largely from toxicological studies for industrial hygiene and safety.

Summary of Toxicological Data:

-

Acute Toxicity: DMTDA is considered harmful if swallowed, with an oral LD50 in rats of 1515 mg/kg.[1] It is practically non-toxic dermally.[8]

-

Skin and Eye Irritation: It can cause skin sensitization, leading to allergic reactions upon repeated contact.[9] Eye irritation has also been observed.[8]

-

Mutagenicity and Carcinogenicity: Extensive testing has indicated that DMTDA is not expected to pose a mutagenic or carcinogenic risk when handled with appropriate industrial hygiene practices.[1]

Relevance to Drug Development: Given the absence of data on specific molecular targets or effects on signaling cascades, DMTDA is not currently considered a compound of interest for pharmaceutical development. Researchers in drug development and toxicology should be aware of its potential for skin sensitization and acute oral toxicity. Any investigation into its biological effects would require foundational in vitro screening to identify potential cellular pathways of interest.

Conclusion

Dimethylthiotoluenediamine is an industrially significant chemical, primarily utilized as a mixture of its 2,4- and 2,6-isomers. Its physicochemical properties as a mixture are well-characterized, and standard analytical techniques can be employed for its analysis. The synthesis is a direct thioalkylation of toluenediamine. A significant gap in the current public knowledge exists concerning the biological activity and specific signaling pathway interactions of DMTDA, as well as the discrete properties of its pure isomers. This reflects its historical and current use in materials science rather than life sciences. For professionals in drug development, DMTDA serves as an example of an industrial chemical with a toxicological profile that necessitates careful handling, but for which there is no current evidence to suggest a role as a pharmacological agent.

References

- 1. scribd.com [scribd.com]

- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]

- 3. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 4. explore.azelis.com [explore.azelis.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]

- 8. erapol.com.au [erapol.com.au]

- 9. media.erapol.com.au [media.erapol.com.au]

Dimethyl Thio-Toluene Diamine (DMTDA): An In-depth Technical Guide on its Environmental Impact and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Thio-Toluene Diamine (DMTDA), a liquid aromatic diamine, is widely utilized as a curative in polyurethane and polyurea systems, as well as in epoxy resins. While it is often marketed as a safer alternative to other aromatic amines like 4,4'-methylenebis(2-chloroaniline) (MOCA), a thorough understanding of its environmental and toxicological profile is crucial for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available data on the environmental fate and toxicity of DMTDA, including detailed summaries of ecotoxicological and mammalian toxicity studies. Due to the limited availability of detailed public data for DMTDA, this guide also incorporates information on the well-studied analogous compound, Toluene Diamine (TDA), to provide a broader context for potential toxicological mechanisms. Methodologies for key experimental protocols are outlined based on standard OECD guidelines, and a proposed signaling pathway for aromatic amine toxicity is presented.

Environmental Impact

The environmental impact of a chemical is determined by its persistence, bioaccumulation potential, and toxicity to aquatic organisms. While specific data on the biodegradability and bioaccumulation of DMTDA is limited in publicly accessible literature, its aquatic toxicity has been characterized.

Ecotoxicity

DMTDA is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] The following table summarizes the key ecotoxicity data available.

Table 1: Ecotoxicity of Dimethyl Thio-Toluene Diamine (DMTDA)

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 16.9 | 96 hours | [1] |

| Aquatic Crustacea (Daphnia magna) | EC50 | 0.9 | 48 hours | [1] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | >= 3.3 - <= 4.8 | 72 hours | [1] |

Experimental Protocols:

-

Acute Toxicity Test in Fish (Likely OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours. Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Observations of mortality and sublethal effects are recorded at regular intervals.

-

Acute Immobilisation Test in Daphnia (Likely OECD Guideline 202): This test assesses the acute toxicity to Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure period.

-

Alga, Growth Inhibition Test (Likely OECD Guideline 201): This study evaluates the effect of a substance on the growth of a freshwater green alga. The EC50 is the concentration that causes a 50% reduction in algal growth over a 72-hour period.

Environmental Fate

-

Persistence and Biodegradation: Many aromatic amines are known to be persistent in the environment. While some studies have shown that acclimated activated sludge can biodegrade Toluene Diamine (TDA), the biodegradability of DMTDA has not been explicitly reported.[4] Standard biodegradability screening tests, such as those described in OECD Guideline 301 (Ready Biodegradability) , would be required to determine the persistence of DMTDA. These tests typically involve exposing the chemical to a microbial inoculum and measuring its degradation over 28 days through parameters like CO2 evolution or dissolved organic carbon removal.

-

Bioaccumulation: The octanol-water partition coefficient (LogP) for DMTDA is reported to be approximately 2.5, suggesting a potential for bioaccumulation in aquatic organisms.[5] A definitive assessment of bioaccumulation potential would require a study following a guideline such as OECD Guideline 305 (Bioaccumulation in Fish) . This test measures the uptake and depuration of a chemical in fish, resulting in a bioconcentration factor (BCF).

Toxicity

The toxicological profile of DMTDA indicates that it is harmful if swallowed and may cause an allergic skin reaction.[1][2][3]

Mammalian Toxicity

The following table summarizes the available mammalian toxicity data for DMTDA.

Table 2: Mammalian Toxicity of Dimethyl Thio-Toluene Diamine (DMTDA)

| Route | Test Species | Endpoint | Value | Classification | Reference |

| Oral | - | - | - | Harmful if swallowed (Category 4) | [1][2][3] |

| Dermal | Rabbit | LD50 | > 2000 mg/kg bw | Not Classified | [2] |

| Skin Sensitization | - | - | - | May cause an allergic skin reaction (Category 1) | [1][2][3] |

Experimental Protocols:

-

Acute Oral Toxicity (Likely OECD Guideline 423): This method is used to determine the acute toxicity of a substance after a single oral dose. Animals are administered the substance by gavage and observed for up to 14 days for signs of toxicity and mortality. The results are used to classify the substance into a toxicity category.

-

Acute Dermal Toxicity (Likely OECD Guideline 402): This test evaluates the toxicity of a substance applied to the skin. A single dose is applied to a shaved area of the skin, and the animals are observed for toxic effects and mortality over 14 days.

-

Skin Sensitization (Likely OECD Guideline 429 - Local Lymph Node Assay): This assay assesses the potential of a substance to induce skin sensitization. The test substance is applied to the ears of mice, and the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.